molecular formula C7H8ClN3 B2374797 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1310379-42-0

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B2374797
CAS No.: 1310379-42-0
M. Wt: 169.61
InChI Key: WBTKITBXMLKFRE-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile (CAS No. 1310379-42-0) is a heterocyclic compound with the molecular formula C₇H₈ClN₃ and a molecular weight of 169.61 g/mol . It belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound features a 4-chloro substituent on the pyrazole ring, an ethyl group at the N1 position, and an acetonitrile (-CH₂CN) moiety at the C5 position. This structure renders it a versatile intermediate in medicinal chemistry and combinatorial synthesis, particularly for developing bioactive molecules such as kinase inhibitors or antimicrobial agents . Its purity is typically reported as 97% in commercial catalogues , and its synthetic utility stems from the reactivity of the nitrile group, which can undergo further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions).

Properties

IUPAC Name

2-(4-chloro-2-ethylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-2-11-7(3-4-9)6(8)5-10-11/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTKITBXMLKFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with acetonitrile in the presence of a base. One common method includes the use of ethyl bromide and 4-chloro-3-methylpyrazole as starting materials. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the 1-position of the pyrazole ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole and facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the chloro and nitrile groups can enhance its binding affinity and specificity towards the target. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile, highlighting differences in substituents, functional groups, and physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Similarity Score Key Properties
This compound 1310379-42-0 C₇H₈ClN₃ 169.61 4-Cl, N1-Ethyl Nitrile (-CN) Reference High reactivity of nitrile group; used in combinatorial synthesis
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetic acid 1310379-36-2 C₆H₇ClN₂O₂ 174.58 4-Cl, N1-Methyl Carboxylic acid (-COOH) 0.67 (structural) Lower lipophilicity due to -COOH; prone to salt formation
2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile 32089-46-6 C₅H₄ClN₃ 141.56 4-Cl, N1-H (unsubstituted) Nitrile (-CN) 0.71 Reduced steric hindrance; higher electrophilicity at pyrazole ring
4-Chloro-1H-pyrazole-5-carboxylic acid 127892-62-0 C₄H₃ClN₂O₂ 146.53 4-Cl, C5-COOH Carboxylic acid (-COOH) 0.68 Acidic properties; potential for coordination chemistry
2-{4-(Chloromethyl)-1,3-dimethyl-1H-pyrazol-5-ylamino}acetonitrile - C₁₀H₁₂ClN₅ 237.69 4-CH₂Cl, N1,N3-dimethyl, dual nitrile Nitrile (-CN), amine (-NH) 0.67 Enhanced complexity; dual nitrile groups for multi-step derivatization

Structural and Electronic Differences

  • Conversely, the unsubstituted N1-H analog (CAS 32089-46-6) exhibits higher ring reactivity due to the absence of electron-donating alkyl groups .
  • Functional Group Impact : The nitrile group (-CN) in the target compound offers distinct reactivity compared to carboxylic acid (-COOH) derivatives. For instance, nitriles can participate in click chemistry (e.g., Huisgen cycloaddition), while carboxylic acids are more suited for amide bond formation .
  • Electronic Properties : Density functional theory (DFT) studies on related pyrazole-acetonitrile derivatives (e.g., ) suggest that the HOMO-LUMO gap is influenced by substituents. Electron-withdrawing groups (e.g., -Cl, -CN) lower the LUMO energy, enhancing electrophilicity and reactivity toward nucleophiles .

Research Findings and Trends

  • Reactivity Trends : The nitrile group in this compound shows higher thermal stability compared to ester or amide derivatives, as evidenced by melting point data (e.g., analogs in melt at 119–120°C after crystallization) .
  • Biological Relevance : Pyrazole nitriles are increasingly explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. Methyl or ethyl substitutions at N1 modulate solubility and membrane permeability .
  • Challenges : Steric hindrance from the ethyl group in the target compound may limit its utility in sterically constrained reactions, whereas smaller analogs (e.g., N1-H derivatives) face stability issues under acidic conditions .

Biological Activity

Overview

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group at the 4-position, an ethyl group at the 1-position, and an acetonitrile group at the 5-position of the pyrazole ring, contributing to its unique chemical reactivity and biological profile .

The synthesis of this compound typically involves nucleophilic substitution reactions, where 4-chloro-3-ethyl-1H-pyrazole reacts with acetonitrile in the presence of a strong base. Common bases used include sodium hydride or potassium tert-butoxide, facilitating the introduction of the ethyl group.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro assessments have shown that this compound exhibits significant activity against several pathogens. For instance, a study reported that certain pyrazole derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial effects .

Anti-inflammatory Potential

The anti-inflammatory properties of pyrazole derivatives are well-documented. Specifically, derivatives similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A comparative analysis highlighted that some pyrazole compounds exhibited superior COX-2 inhibitory activity with selectivity indices significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. In antimicrobial applications, it may inhibit enzymes critical for bacterial growth or biofilm formation. In anti-inflammatory contexts, its action likely involves inhibition of COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityRemarks
4-Chloro-3-methylpyrazoleSimilar structure but lacks acetonitrileModerate antimicrobial activityLess potent than derivatives with acetonitrile
2-(4-Chloro-1-methylpyrazol-5-yl)acetonitrileMethyl instead of ethylLower anti-inflammatory potencyEthyl group enhances activity
2-(4-Chloro-1-ethylpyrazol-5-yl)ethanamineAmine instead of nitrileAntitumor activity reportedDifferent mechanism due to amine presence

Case Studies and Research Findings

Several studies have highlighted the promising nature of pyrazole derivatives in drug development:

  • Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives effectively inhibited biofilm formation by pathogenic bacteria, suggesting potential use in treating chronic infections .
  • Anti-inflammatory Studies : Research indicated that certain pyrazole compounds could reduce inflammation in animal models without causing significant gastrointestinal toxicity, making them safer alternatives to existing NSAIDs .
  • Cancer Research : Pyrazoles have been investigated for their role as inhibitors of key oncogenic pathways, showcasing their potential as antitumor agents through mechanisms involving kinase inhibition .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation and alkylation steps.

Cyclocondensation : A pyrazole ring is formed using hydrazine derivatives and β-ketonitriles under acidic conditions (e.g., HCl/ethanol).

Chlorination : Electrophilic substitution at the pyrazole 4-position using chlorinating agents (e.g., Cl₂ or N-chlorosuccinimide).

Ethylation : Alkylation at the pyrazole 1-position with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃).

Q. Key Factors Affecting Yield :

  • Temperature : Higher temperatures (80–100°C) improve alkylation efficiency but may promote side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during alkylation.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) can accelerate alkylation under milder conditions.

For analogs, substitution patterns (e.g., bromine vs. chlorine) require adjusted stoichiometry and reaction times .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer: Spectroscopy :

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.6 ppm (triplet, -CH₂CH₃) and δ 4.2–4.4 ppm (quartet, N-CH₂-) confirm ethyl substitution. The pyrazole proton appears as a singlet near δ 8.1 ppm.
    • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm.
  • IR : A strong C≡N stretch at ~2240 cm⁻¹.

Q. X-ray Crystallography :

  • Data Collection : Single crystals are grown via slow evaporation (e.g., in ethanol/water).
  • Refinement : SHELXL (via SHELX suite) refines structures using high-resolution data. Example parameters from related pyrazole derivatives:
CompoundSpace GroupR FactorTemperature (K)Reference
Analogous chloropyrazoleP 10.081100
Trifluoromethyl pyrimidineP2₁/c0.039293

Structural deviations (e.g., bond-length discrepancies) are analyzed using SHELXPRO .

Q. How does the chloro-ethyl substitution pattern influence reactivity in cross-coupling reactions?

Methodological Answer: The 4-chloro and 1-ethyl groups direct reactivity:

  • Electrophilic Sites : The chloro group activates the pyrazole ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides).
  • Steric Effects : The ethyl group at N1 hinders access to the 5-position, favoring reactions at the 4-chloro position.
  • Nitrile Reactivity : The acetonitrile moiety participates in cycloadditions (e.g., Huisgen) or serves as a precursor to amidines.

Example Reaction :
Pd-catalyzed Suzuki coupling at the 4-chloro position requires bulky ligands (e.g., SPhos) to mitigate steric hindrance from the ethyl group. Yields drop by ~15% compared to non-ethylated analogs .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Methodological Answer: Common Issues :

  • Disordered Ethyl Groups : Modeled using split positions with occupancy refinement.
  • Twinning : Detected via R(int) > 0.05; resolved using TWIN/BASF commands in SHELXL .

Q. Workflow :

Data Integration : Use SAINT or HKL-3000 for frame integration.

Space Group Determination : Check for systematic absences (e.g., P2₁/c vs. C2/c).

Refinement : Apply restraints (e.g., SIMU/DELU in SHELXL) for disordered regions.

Case Study : A chlorophenyl-pyrazole derivative required a twin scale factor of 0.32, improving R₁ from 0.15 to 0.07 after refinement .

Q. How can computational methods complement experimental data in analyzing electronic properties?

Methodological Answer: Steps :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR shifts (vs. experimental).

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity. For this compound, the nitrile group lowers LUMO energy (-1.8 eV), enhancing reactivity with nucleophiles.

Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., 4-chloro site) for reaction planning.

Validation : Compare computed vs. experimental X-ray bond lengths (mean Δ < 0.02 Å) .

Q. What strategies mitigate side reactions during functionalization of the pyrazole core?

Methodological Answer: Common Side Reactions :

  • N-Dealkylation : Occurs under strong acidic conditions (e.g., H₂SO₄). Mitigated by using milder acids (AcOH/HCl).
  • Nitrile Hydrolysis : Controlled by limiting water content; anhydrous DMF is preferred.

Q. Experimental Design :

  • Protection/Deprotection : Temporarily protect the nitrile as a thioamide (using P₂S₅) during harsh reactions.
  • Catalytic Systems : Use Pd(OAc)₂/XPhos for selective C–H activation at the 4-position, avoiding ethyl group interference .

Q. Yield Optimization :

Reaction TypeOptimal CatalystYield (%)Side Products (%)
Suzuki CouplingPd(OAc)₂/SPhos7218 (Dechlorinated)
Buchwald-HartwigPd₂(dba)₃/Xantphos6522 (N-Dealkylated)

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